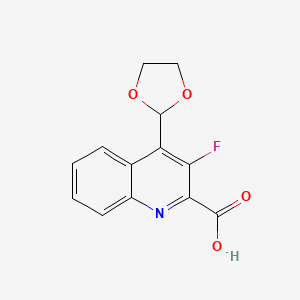![molecular formula C13H18O5S B14192882 2-[2-(2-Hydroxyethoxy)ethoxy]ethyl 2-sulfanylbenzoate CAS No. 923024-19-5](/img/structure/B14192882.png)
2-[2-(2-Hydroxyethoxy)ethoxy]ethyl 2-sulfanylbenzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[2-(2-Hydroxyethoxy)ethoxy]ethyl 2-sulfanylbenzoate is a chemical compound known for its unique structure and properties. It is often used in various chemical reactions and has applications in multiple scientific fields. The compound consists of a benzoate group attached to a sulfanyl group, which is further connected to a triethylene glycol chain.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(2-Hydroxyethoxy)ethoxy]ethyl 2-sulfanylbenzoate typically involves the reaction of 2-sulfanylbenzoic acid with triethylene glycol. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the esterification process. The reaction mixture is heated to a specific temperature to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale esterification processes. The reactants are mixed in large reactors, and the reaction is monitored continuously to maintain optimal conditions. The product is then purified using techniques such as distillation or crystallization to obtain a high-purity compound suitable for various applications.
Analyse Des Réactions Chimiques
Types of Reactions
2-[2-(2-Hydroxyethoxy)ethoxy]ethyl 2-sulfanylbenzoate undergoes several types of chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The benzoate group can be reduced to form benzyl alcohol derivatives.
Substitution: The hydroxyl groups in the triethylene glycol chain can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like alkyl halides or acyl chlorides are employed under basic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Benzyl alcohol derivatives.
Substitution: Various substituted triethylene glycol derivatives.
Applications De Recherche Scientifique
2-[2-(2-Hydroxyethoxy)ethoxy]ethyl 2-sulfanylbenzoate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of more complex molecules.
Biology: Employed in the study of enzyme mechanisms and as a probe in biochemical assays.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antioxidant activities.
Industry: Utilized in the production of specialty chemicals and as a stabilizer in various formulations.
Mécanisme D'action
The mechanism of action of 2-[2-(2-Hydroxyethoxy)ethoxy]ethyl 2-sulfanylbenzoate involves its interaction with specific molecular targets. The compound can act as a nucleophile, participating in various biochemical pathways. It can also interact with enzymes, altering their activity and leading to various biological effects. The triethylene glycol chain enhances its solubility and facilitates its transport within biological systems.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-[2-(2-Hydroxyethoxy)ethoxy]ethyl 4-methylbenzenesulfonate
- 2-[2-(2-Hydroxyethoxy)ethoxy]ethyl acetate
- 2-[2-(2-Hydroxyethoxy)ethoxy]ethyl 4-methylbenzenesulfonate
Uniqueness
2-[2-(2-Hydroxyethoxy)ethoxy]ethyl 2-sulfanylbenzoate is unique due to the presence of the sulfanyl group, which imparts distinct chemical reactivity and biological activity. The triethylene glycol chain also provides enhanced solubility and versatility in various applications, making it a valuable compound in both research and industrial settings.
Propriétés
Numéro CAS |
923024-19-5 |
|---|---|
Formule moléculaire |
C13H18O5S |
Poids moléculaire |
286.35 g/mol |
Nom IUPAC |
2-[2-(2-hydroxyethoxy)ethoxy]ethyl 2-sulfanylbenzoate |
InChI |
InChI=1S/C13H18O5S/c14-5-6-16-7-8-17-9-10-18-13(15)11-3-1-2-4-12(11)19/h1-4,14,19H,5-10H2 |
Clé InChI |
JSYINVXQOVFWNB-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C(=C1)C(=O)OCCOCCOCCO)S |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6-{[(4-Amino-3-hydroxyphenyl)methyl]amino}pyridine-3-carbonitrile](/img/structure/B14192802.png)
![3-([1,2,4]Triazolo[1,5-c]quinazolin-2(3H)-ylidene)naphthalen-2(3H)-one](/img/structure/B14192803.png)

![4-Acetyl-6-[2-(1H-1,2,4-triazol-5-yl)hydrazinylidene]cyclohexa-2,4-dien-1-one](/img/structure/B14192826.png)
![3-[4-(Naphthalen-1-yl)phenyl]-1-phenylprop-2-en-1-one](/img/structure/B14192828.png)

![3-Ethyl-2',4'-difluoro-N-(4-hydroxybutyl)[1,1'-biphenyl]-4-sulfonamide](/img/structure/B14192835.png)
![1,1,1,3,3,3-Hexamethyl-2-{[methyl(diphenyl)silyl]tellanyl}-2-(trimethylsilyl)trisilane](/img/structure/B14192842.png)
![4,7-Methanobenzo[c]thiophene, 1,3,3a,4,7,7a-hexahydro-](/img/structure/B14192849.png)
![Benzeneacetic acid, 4-([1,1'-biphenyl]-2-yloxy)-, methyl ester](/img/structure/B14192853.png)
![Pyrido[4,3-c][1,5]naphthyridine](/img/structure/B14192857.png)
![6-(Phenoxymethyl)-3-(pyrazin-2-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B14192870.png)


